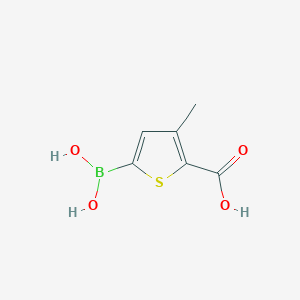

5-Borono-3-methylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-borono-3-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,10-11H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUVAGRKPLCMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 5-Borono-3-methylthiophene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Trifunctionalized Thiophene Core

5-Borono-3-methylthiophene-2-carboxylic acid is a trifunctionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a thiophene ring substituted with a boronic acid, a carboxylic acid, and a methyl group, offers a versatile platform for the synthesis of complex molecular entities. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the methyl group influences the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of a viable synthetic pathway to this valuable building block, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Approach to Synthesis: A Multi-step Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the commercially available 3-methylthiophene. The overall strategy involves the sequential and regioselective introduction of the carboxylic acid and boronic acid functionalities onto the thiophene ring. The proposed pathway consists of three key transformations:

-

Carboxylation of 3-methylthiophene: Introduction of a carboxylic acid group at the 2-position of the thiophene ring.

-

Bromination of 3-methylthiophene-2-carboxylic acid: Regioselective installation of a bromine atom at the 5-position, which will serve as a handle for the subsequent borylation.

-

Borylation via Lithium-Halogen Exchange: Conversion of the 5-bromo derivative into the target boronic acid.

This pathway is designed to control the regiochemistry of the substitutions, leveraging the inherent reactivity of the thiophene ring and the directing effects of the substituents.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic route from 3-methylthiophene to this compound.

Caption: Proposed synthesis pathway for this compound.

Part 1: Synthesis of 3-Methyl-2-thiophenecarboxylic Acid

The initial step involves the regioselective carboxylation of 3-methylthiophene at the 2-position. This is achieved through a directed ortho-metalation (DoM) approach, where the methyl group, in concert with the sulfur atom, directs the deprotonation to the adjacent C2 position.

Mechanistic Insight

The reaction proceeds via the formation of a lithiated intermediate. The use of a strong organolithium base, such as n-butyllithium (n-BuLi), selectively abstracts a proton from the 2-position of the thiophene ring, which is the most acidic proton due to the inductive effect of the sulfur atom and the directing effect of the methyl group. The resulting 3-methyl-2-thienyllithium is a potent nucleophile that readily reacts with carbon dioxide to form a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired 3-methyl-2-thiophenecarboxylic acid.

Experimental Protocol

Materials:

-

3-Methylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO2)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3-methylthiophene (1.0 eq) and anhydrous THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

The reaction mixture is then poured slowly over an excess of crushed dry ice in a separate flask.

-

After the excess CO2 has sublimed, the reaction is quenched with water.

-

The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 2 with concentrated HCl, resulting in the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methyl-2-thiophenecarboxylic acid as a solid.

Part 2: Synthesis of 5-Bromo-3-methyl-2-thiophenecarboxylic Acid

The second stage of the synthesis is the regioselective bromination of 3-methyl-2-thiophenecarboxylic acid at the 5-position. The electron-donating nature of the methyl group and the sulfur atom activates the thiophene ring towards electrophilic substitution, with the 5-position being the most electronically enriched and sterically accessible site.

Mechanistic Insight

The carboxylic acid group is a deactivating group; however, in the thiophene ring system, the activating effects of the sulfur and the methyl group at the 3-position overcome this deactivation and direct the incoming electrophile (bromonium ion) to the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation. The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Experimental Protocol

Materials:

-

3-Methyl-2-thiophenecarboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

Procedure:

-

To a solution of 3-methyl-2-thiophenecarboxylic acid (1.0 eq) in acetonitrile at 0 °C, N-bromosuccinimide (1.0 eq) is added in one portion.[1]

-

The resulting mixture is allowed to warm to room temperature and stirred overnight.[1]

-

The reaction is quenched with water, and the mixture is extracted with dichloromethane.[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-3-methyl-2-thiophenecarboxylic acid.

Part 3: Synthesis of 5-Borono-3-methyl-2-carboxylic Acid

The final step is the conversion of the 5-bromo substituent to a boronic acid group. This is accomplished through a lithium-halogen exchange reaction followed by trapping of the resulting organolithium species with a borate ester.

Mechanistic Insight

The reaction is initiated by a lithium-halogen exchange between the 5-bromo-3-methyl-2-thiophenecarboxylic acid and a strong organolithium base, typically tert-butyllithium (t-BuLi), at low temperature. This generates a dianion, with the lithium cation associated with both the carboxylate and the 5-thienyl carbanion.[2] This highly nucleophilic intermediate then reacts with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate. Acidic workup hydrolyzes the boronate ester to the desired 5-borono-3-methyl-2-thiophenecarboxylic acid. The use of two equivalents of t-BuLi is crucial: one equivalent deprotonates the carboxylic acid, and the second performs the lithium-halogen exchange.[2]

Experimental Protocol

Materials:

-

5-Bromo-3-methyl-2-thiophenecarboxylic acid

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A flame-dried, three-necked round-bottom flask is charged with 5-bromo-3-methyl-2-thiophenecarboxylic acid (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

-

The solution is cooled to -78 °C.

-

tert-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of 1 M HCl solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or preparative HPLC, to afford 5-borono-3-methyl-2-thiophenecarboxylic acid.

Comparative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 3-Methylthiophene | 3-Methyl-2-thiophenecarboxylic acid | 1. n-BuLi, THF; 2. CO2; 3. H3O+ | 70-80 |

| 2 | 3-Methyl-2-thiophenecarboxylic acid | 5-Bromo-3-methyl-2-thiophenecarboxylic acid | NBS, Acetonitrile | 60-70 |

| 3 | 5-Bromo-3-methyl-2-thiophenecarboxylic acid | This compound | 1. t-BuLi, THF; 2. B(OiPr)3; 3. H3O+ | 50-60 |

Conclusion and Future Perspectives

The described synthetic pathway provides a reliable and reproducible method for the preparation of this compound. Each step is based on well-established and high-yielding chemical transformations. The final product is a versatile building block with broad potential in the development of novel pharmaceuticals and advanced materials. Further optimization of reaction conditions and purification techniques may lead to improved overall yields and purity. The availability of this trifunctionalized thiophene derivative opens up new avenues for the exploration of chemical space in drug discovery and materials science.

References

-

Walter, H., Lamberth, C., & Corsi, C. (2018). Synthesis of novel fungicides. Part 20: Synthesis of thiophene- and furan-based carboxamides. Monatshefte für Chemie - Chemical Monthly, 149(4), 791-799. [Link]

-

Gu, Z., & Li, W. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(15), 5864-5867. [Link]

-

Chen, C. P., & Lin, Y. L. (2012). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 17(9), 10134-10148. [Link]

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of 5-Borono-3-methylthiophene-2-carboxylic acid

This guide provides an in-depth analysis of the expected spectral data for 5-Borono-3-methylthiophene-2-carboxylic acid, a compound of significant interest for researchers in drug development and materials science. As a substituted thiophene boronic acid, its structural verification is paramount for its application in cross-coupling reactions and as a building block for complex molecular architectures. This document is structured to provide not only the anticipated spectral data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation.

Introduction: The Compound and Its Significance

This compound (CAS No. 1190830-77-3) is a trifunctional molecule featuring a thiophene ring, a carboxylic acid, a methyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions.[1] The precise characterization of this molecule is crucial to ensure its purity and to confirm its structure before its use in further synthetic steps. The following sections will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a comprehensive understanding of its molecular framework.

Theoretical Basis for NMR Analysis

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to each other. The chemical shift (δ) is influenced by the electron density around the proton, and spin-spin coupling can reveal adjacent protons.

-

¹³C NMR: Provides information on the different carbon environments within the molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.[2]

-

¹¹B NMR: This is particularly important for organoboron compounds. The chemical shift of the boron atom is highly sensitive to its coordination number and the substituents attached to it.[3][4] Boronic acids (trigonal, sp²) typically resonate in a different region than boronate esters (tetrahedral, sp³).[4]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic protons of the carboxylic acid and boronic acid may exchange with protic solvents. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of acidic protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹¹B NMR spectrum, using BF₃·OEt₂ as an external standard.

-

Predicted NMR Spectra and Interpretation

Based on the analysis of structurally similar compounds, the following spectral data are predicted:

¹H NMR Predicted Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange. |

| ~8.0 | Broad Singlet | 2H | -B(OH)₂ | Boronic acid protons are also acidic and their signal is often broad. The chemical shift can be concentration and solvent dependent. |

| ~7.5 | Singlet | 1H | H-4 (Thiophene) | The single proton on the thiophene ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the surrounding electron-withdrawing groups. |

| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a singlet and their chemical shift is typical for a methyl group attached to an aromatic ring. |

¹³C NMR Predicted Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded.[2] |

| ~140-145 | C-2 (Thiophene) | The carbon atom attached to the carboxylic acid group. |

| ~135-140 | C-5 (Thiophene) | The carbon atom attached to the boronic acid group. The exact position is difficult to predict as the boron atom is not directly observed in ¹³C NMR. |

| ~130-135 | C-4 (Thiophene) | The carbon atom bearing the single proton. |

| ~125-130 | C-3 (Thiophene) | The carbon atom attached to the methyl group. |

| ~15-20 | -CH₃ | The methyl carbon chemical shift is in the typical aliphatic region. |

¹¹B NMR Predicted Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~25-30 | B(OH)₂ | The ¹¹B chemical shift for tricoordinate boronic acids typically falls in this range.[3][5] The signal is expected to be broad due to the quadrupolar nature of the boron nucleus. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Theoretical Basis for IR Analysis

Different types of bonds vibrate at characteristic frequencies. For this compound, the key functional groups to identify are the carboxylic acid (O-H and C=O bonds), the boronic acid (O-H and B-O bonds), and the thiophene ring (C-H, C=C, and C-S bonds). The O-H stretching vibrations are particularly sensitive to hydrogen bonding, which often results in broad absorption bands.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a solid sample with minimal preparation.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid and Boronic Acid) | The very broad nature of this band is characteristic of the hydrogen-bonded O-H groups in both the carboxylic acid dimer and the boronic acid.[6] |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | This is a characteristic absorption for the carbonyl group in a carboxylic acid. |

| ~1400-1450 | Medium | C=C stretch (Thiophene Ring) | Aromatic ring stretching vibrations typically appear in this region. |

| ~1350 | Medium | B-O stretch | The B-O single bond stretch is expected in this region. |

| ~1200-1300 | Medium | C-O stretch (Carboxylic Acid) | The C-O single bond stretch of the carboxylic acid. |

| ~900 | Broad, Medium | O-H bend (out-of-plane) | A broad band in this region is also characteristic of carboxylic acid dimers.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern can offer valuable structural clues.

Theoretical Basis for MS Analysis

In a mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern is often predictable based on the stability of the resulting carbocations and neutral fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas or liquid chromatography.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound, which will likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₆H₇BO₄S, with a monoisotopic mass of approximately 186.01 g/mol .

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 186 | [M]⁺ | Molecular ion peak (if observed with EI). |

| 187 | [M+H]⁺ | Protonated molecule (likely observed with ESI positive mode). |

| 185 | [M-H]⁻ | Deprotonated molecule (likely observed with ESI negative mode). |

| 169 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid or boronic acid group. |

| 141 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

| 123 | [M-COOH-H₂O]⁺ | Subsequent loss of water from the boronic acid moiety. |

A possible fragmentation pathway is illustrated below:

Caption: Predicted EI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation. This guide, by detailing the theoretical underpinnings, experimental protocols, and predicted spectral data, serves as a valuable resource for researchers. The correlation of the predicted data with experimentally obtained spectra will enable unambiguous identification and quality assessment of this important synthetic building block.

References

- Benchchem. Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene.

- ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- SDSU Chemistry. 11B NMR Chemical Shifts.

- NIH PMC.

- OSTI.GOV.

- Chemguide. interpreting infra-red spectra.

- ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).

- SDSU Chemistry. 11B NMR Chemical Shifts.

- American Chemical Society.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.

- UC Library Search. Nuclear magnetic resonance spectroscopy of boron compounds.

- NIH.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- MDPI.

- Chemistry LibreTexts.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to Determining the Solubility of 5-Borono-3-methylthiophene-2-carboxylic acid

Introduction

In the landscape of pharmaceutical research and drug development, understanding the physicochemical properties of a compound is paramount. Among these, aqueous solubility is a critical determinant of a drug candidate's potential for success, influencing everything from bioavailability to formulation strategies.[1][2][3][4][5] This guide provides a comprehensive framework for determining the solubility of 5-Borono-3-methylthiophene-2-carboxylic acid, a compound of interest for researchers and drug development professionals. Due to the limited availability of public solubility data for this specific molecule, this document will focus on the principles and methodologies for its empirical determination.

The structure of this compound, featuring a boronic acid group, a carboxylic acid, and a thiophene ring, presents unique chemical characteristics that influence its solubility. Boronic acids are known to have complex solution behavior, including the potential to form cyclic anhydrides (boroxines) upon dehydration.[6][7] Furthermore, the presence of both acidic functional groups (boronic and carboxylic acids) suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[8][9]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the analytical techniques required for accurate quantification. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible solubility data.

I. Foundational Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a given temperature and pressure.[10] In the context of drug discovery, two key types of solubility are of primary importance: thermodynamic and kinetic solubility.[11][12][13]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid, undissolved state.[10][12][14] It is a critical parameter for understanding a compound's intrinsic solubility and is essential for formulation development.[10][15] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[16]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved, typically from a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO), into an aqueous buffer.[11][12][17] This method is well-suited for high-throughput screening (HTS) in early drug discovery to quickly assess the solubility of a large number of compounds.[11][17][18]

Factors Influencing the Solubility of this compound

Several factors will influence the solubility of this particular compound:

-

pH: As a molecule with two acidic functional groups, its solubility is expected to increase significantly at pH values above its pKa(s) due to the formation of more soluble anionic species.[8]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, solubility increases with temperature.[19]

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

-

Common Ion Effect: The presence of a common ion in the solution can decrease the solubility of an ionic compound.

-

Formation of Boroxines: Boronic acids can reversibly dehydrate to form trimeric boroxines, which are generally less soluble than the corresponding boronic acid.[9] This equilibrium can complicate solubility measurements.

II. Strategic Approach to Solubility Determination

A logical workflow is essential for accurately characterizing the solubility of this compound. The following diagram illustrates a recommended approach, starting with preliminary assessments and progressing to more definitive thermodynamic measurements.

Caption: A strategic workflow for determining the solubility of a novel compound.

III. Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

A. Kinetic Solubility Assay

This protocol is adapted for a high-throughput format and is ideal for initial screening.[17][20] It relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Multichannel pipette

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

-

Solubility filter plates (for direct UV assay)

Step-by-Step Protocol (Nephelometric Method):

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[20]

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Add Buffer: Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.

-

Mix and Incubate: Immediately mix the contents thoroughly on a plate shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[11]

-

Measure Light Scattering: Use a nephelometer to measure the light scattering in each well to detect the presence of undissolved particles.[3][20]

Step-by-Step Protocol (Direct UV Method):

-

Follow steps 1-4 from the nephelometric protocol.

-

Filter Solution: After incubation, filter the solution through a solubility filter plate to separate any undissolved precipitate.[20]

-

Measure UV Absorbance: Use a UV spectrophotometer to measure the absorbance of the filtrate at the compound's λmax.

-

Quantification: Determine the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve.

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This method is the gold standard for determining equilibrium solubility and is crucial for later-stage drug development.[10][16]

Materials and Equipment:

-

This compound (solid powder)

-

Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol:

-

Prepare Buffers: Prepare a series of aqueous buffers covering the desired pH range. According to ICH guidelines, at least pH 1.2, 4.5, and 6.8 should be tested.[21]

-

Add Excess Compound: Add an excess amount of the solid compound to a glass vial containing a known volume of the selected buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][12]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration.

-

Sample Preparation for Analysis: Dilute an aliquot of the clear supernatant with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.[2][22]

The following diagram outlines the workflow for the shake-flask method:

Caption: Workflow for the thermodynamic shake-flask solubility assay.

IV. Analytical Quantification by HPLC-UV

A robust and validated HPLC-UV method is critical for the accurate quantification of this compound in the solubility assays.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is a suitable starting point.[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly used.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at the compound's wavelength of maximum absorbance (λmax).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation:

The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results. A calibration curve should be prepared using standard solutions of known concentrations to quantify the samples from the solubility experiments.

V. Data Presentation and Interpretation

The solubility data for this compound should be presented clearly and concisely.

Quantitative Data Summary:

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 1.2 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 4.5 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 6.8 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 7.4 | 37 | [Insert Data] | [Insert Data] |

Interpretation of Results:

The obtained solubility values will provide critical insights for drug development. Low aqueous solubility (often cited as <10 µg/mL) can be a significant hurdle, potentially leading to poor absorption and bioavailability.[8] The pH-solubility profile will be particularly informative, indicating the pH range where the compound is most soluble and guiding the selection of appropriate formulation strategies, such as the use of buffers or the formation of salts. If solubility is found to be a limiting factor, various enhancement techniques, such as the use of co-solvents, surfactants, or complexing agents, may need to be explored.[4]

Conclusion

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Published February 10, 2012. Available from: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Published September 2019. Available from: [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. Published August 3, 2025. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Published December 9, 2024. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Published July 1, 2011. Available from: [Link]

-

Evotec. Thermodynamic Solubility. Available from: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Published February 14, 2021. Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Published August 13, 2020. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Published June 6, 2020. Available from: [Link]

-

Contract Pharma. Optimizing Drug Solubility. Published October 11, 2017. Available from: [Link]

-

American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Published May 1, 2010. Available from: [Link]

-

MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Published March 10, 2021. Available from: [Link]

-

UNT Digital Library. Literature Review of Boric Acid Solubility Data. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Published July 26, 2021. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Published April 6, 2023. Available from: [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions?. Published April 5, 2023. Available from: [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Published February 10, 2020. Available from: [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system based biowaivers - questions and answers - Step 5. Published February 10, 2020. Available from: [Link]

-

International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Published November 20, 2019. Available from: [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. rheolution.com [rheolution.com]

- 4. contractpharma.com [contractpharma.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. scispace.com [scispace.com]

- 14. evotec.com [evotec.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. digital.library.unt.edu [digital.library.unt.edu]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. mdpi.com [mdpi.com]

- 22. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the Stability and Storage of 5-Borono-3-methylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

5-Borono-3-methylthiophene-2-carboxylic acid is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a thiophene ring substituted with a boronic acid, a carboxylic acid, and a methyl group, offers a unique combination of reactive sites for diverse chemical transformations. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of complex molecules, including novel therapeutic agents and advanced organic materials. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of partners. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the thiophene core imparts specific electronic and conformational properties to the final products. Given its utility, a thorough understanding of the stability and proper storage of this compound is paramount to ensure its integrity and the reproducibility of experimental outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling and storage.

| Property | Value |

| Molecular Formula | C₆H₅BO₃S |

| Molecular Weight | 171.98 g/mol |

| Appearance | Typically a white to off-white solid |

| pKa (Predicted) | ~3.5 (for the carboxylic acid) |

| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water |

Core Stability Considerations and Degradation Pathways

The stability of this compound is influenced by the inherent reactivity of its functional groups. Understanding the potential degradation pathways is critical for preventing the formation of impurities and ensuring the compound's fitness for use.

Protodeboronation

Protodeboronation is a common degradation pathway for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by moisture, acid, or base. For this compound, this would result in the formation of 3-methylthiophene-2-carboxylic acid, an impurity that can significantly impact the yield and purity of subsequent reactions.

Oxidation

The boronic acid group is susceptible to oxidation, which can lead to the formation of various byproducts. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The thiophene ring itself can also be susceptible to oxidation under harsh conditions.

Anhydride Formation (Boroxine Formation)

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry and affect the reactivity of the boronic acid in anhydrous reactions.

Decarboxylation

While generally stable, the carboxylic acid group on the thiophene ring can be susceptible to decarboxylation under certain conditions, such as high temperatures. This would lead to the formation of 5-borono-3-methylthiophene.

Recommended Storage and Handling Procedures

To maintain the chemical integrity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[1] | Lower temperatures slow down the rates of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Moisture | Keep in a tightly sealed container in a dry environment.[1] | Prevents protodeboronation and the reversible formation of boroxines. |

| Light | Protect from light.[1] | Thiophene-containing compounds can be light-sensitive, and protection from light minimizes the risk of photochemical degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. | These materials can directly react with and degrade the compound. |

Handling:

-

Use in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust when handling the solid material.

-

For solution preparation, use anhydrous solvents when the presence of water is undesirable for the intended application.

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of this compound is crucial, especially for long-term storage or before use in sensitive applications. The following are representative protocols for stability testing.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its potential degradation products.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A reverse-phase C18 column is a suitable starting point.

Mobile Phase and Gradient:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common mobile phase system for carboxylic acids.

-

A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Analysis:

-

Inject a known volume (e.g., 5-10 µL) of the sample onto the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of the compound and the identification of impurities.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

The presence of signals corresponding to degradation products, such as the disappearance of the boronic acid proton signal and the appearance of a new aromatic proton signal in the case of protodeboronation, can be indicative of instability.

Conclusion

This compound is a valuable and versatile reagent. Its stability is intrinsically linked to the reactivity of its boronic acid and carboxylic acid functionalities. By understanding the primary degradation pathways—protodeboronation, oxidation, and anhydride formation—and implementing stringent storage and handling protocols, researchers can ensure the quality and reliability of this important building block. The recommended procedures, including storage at low temperatures under an inert atmosphere and protection from light and moisture, are critical for preserving its chemical integrity. Regular analytical assessment using techniques such as HPLC and NMR is advised to confirm purity and monitor for any signs of degradation over time. Adherence to these guidelines will enable scientists and drug development professionals to confidently utilize this compound in their synthetic endeavors, leading to more robust and reproducible scientific outcomes.

References

-

MySkinRecipes. 5-bromo-3-methylthiophene-2-carboxylicacid. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Thiophene Boronic Acids

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The advent and subsequent proliferation of thiophene boronic acids represent a significant milestone in synthetic organic chemistry. These versatile reagents have become indispensable building blocks, particularly in the realms of medicinal chemistry and materials science.[1][2] Their prominence stems from the unique electronic properties of the thiophene ring coupled with the exceptional reactivity of the boronic acid moiety in palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive exploration of the discovery, historical evolution, and pivotal applications of thiophene boronic acids, offering field-proven insights and detailed methodologies for the modern researcher.

The Genesis: From a Benzene Contaminant to a Synthetic Staple

The synthesis of the first boronic acids predates this, with Edward Frankland reporting the preparation of ethylboronic acid in 1860.[6] However, the specific synthesis of heterocyclic boronic acids, including those of thiophene, came much later. Early methods for preparing thiophenylboronic acids relied on the reaction of organometallic intermediates with borate esters.[7][8] These foundational, albeit often challenging, procedures involved the formation of a thienyllithium or thienyl Grignard reagent from a corresponding halothiophene, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[7] While effective, these methods required stringent anhydrous conditions and were often limited by functional group compatibility.[8]

A paradigm shift occurred with the development of the Suzuki-Miyaura cross-coupling reaction, which provided a powerful and versatile method for forming carbon-carbon bonds.[9] Thiophene boronic acids proved to be excellent coupling partners, unlocking facile access to a vast chemical space of previously inaccessible thiophene-containing molecules and cementing their role as a cornerstone of modern synthesis.[1][3]

The Evolution of Synthesis: A Journey Toward Efficiency and Robustness

The escalating demand for structurally diverse thiophene boronic acids for applications in drug discovery and materials science has catalyzed the development of more efficient and user-friendly synthetic protocols.

Foundational Organometallic Routes

The classical approach to thiophene boronic acids involves the borylation of a pre-formed organometallic reagent.

Detailed Experimental Protocol: Synthesis of 2-Thiopheneboronic Acid via Grignard Reagent

-

Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of a solution of 2-bromothiophene in anhydrous THF from the dropping funnel. The reaction is initiated, often evidenced by a gentle reflux and the disappearance of the iodine color. The mixture is typically stirred at room temperature for 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.

-

Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is cooled in an ice bath and quenched by the slow, careful addition of aqueous hydrochloric acid (e.g., 2 M HCl). The mixture is stirred for an hour to ensure complete hydrolysis of the borate ester.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-thiopheneboronic acid is then purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water, which would quench the reagent and prevent the desired reaction. Flame-drying the glassware and using anhydrous solvents is critical.

-

Low-Temperature Borylation: The addition of the borate ester at -78 °C is crucial to control the exothermicity of the reaction and to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acid byproducts.

-

Acidic Hydrolysis: The acidic workup serves the dual purpose of hydrolyzing the boronate ester intermediate to the free boronic acid and quenching any remaining Grignard reagent.

Modern Catalytic Approaches: Direct C-H Borylation

More recent advancements have focused on the direct conversion of thiophene C-H bonds to C-B bonds, bypassing the need for pre-functionalized halo-thiophenes. Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool.

Table 1: Comparative Analysis of Key Synthetic Methodologies

| Methodology | Starting Material | Key Reagents | Core Advantages | Key Limitations |

| Organolithium/Grignard | Halothiophene | n-BuLi or Mg, Trialkyl borate | Well-established, uses inexpensive starting materials | Requires cryogenic temperatures, strict anhydrous conditions, poor functional group tolerance |

| Miyaura Borylation | Halothiophene | Pd catalyst, Diboron reagent (e.g., B₂pin₂), Base | Milder conditions, better functional group tolerance | Requires pre-halogenated substrate, cost of palladium catalyst |

| Iridium-Catalyzed C-H Borylation | Thiophene | Ir catalyst, Ligand, Diboron reagent (e.g., B₂pin₂) | High atom economy, direct C-H functionalization, excellent functional group tolerance | Expensive catalyst, regioselectivity can be a challenge with substituted thiophenes |

The Workhorse Application: Suzuki-Miyaura Cross-Coupling

Thiophene boronic acids are most famously utilized as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and various organic halides or triflates, enabling the synthesis of complex biaryl and poly-aromatic systems.[9][10] These structures are prevalent in pharmaceuticals and organic electronic materials.[1][11]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation with the thiophene boronic acid, and reductive elimination to form the product and regenerate the catalyst.

A Privileged Scaffold in Drug Discovery

The thiophene ring is a bioisostere of the phenyl ring and is a common motif in many approved drugs.[11] The introduction of a boronic acid functional group creates a versatile synthetic handle and can confer unique biological activities. Boronic acids themselves are known to act as reversible covalent inhibitors of serine proteases, a mechanism leveraged by drugs like the proteasome inhibitor Bortezomib (Velcade®).[8][12] Thiophene boronic acids are therefore highly valuable starting points in medicinal chemistry campaigns.[13] For instance, they are used to synthesize kinase inhibitors, where the thienyl group can act as a "hinge-binder" in the ATP-binding pocket of the enzyme.[13]

Figure 2: A generalized workflow for leveraging thiophene boronic acids in a drug discovery program. This process flows from library synthesis through screening to the identification and optimization of a lead candidate.

Future Outlook: New Frontiers

The utility of thiophene boronic acids continues to expand. In materials science, they are crucial for synthesizing conjugated polymers and organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Ongoing research is focused on developing more sustainable and scalable synthetic methods, including flow chemistry and biocatalysis. Furthermore, the unique properties of these compounds are being exploited to create novel chemical sensors and bioconjugation reagents.[2] The rich history and dynamic evolution of thiophene boronic acid chemistry promise a future of continued innovation and impact across the chemical sciences.

References

- BenchChem. (n.d.). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.

- Chem-Impex. (n.d.). Thiophene-3-boronic acid.

- BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry.

- Wikipedia. (2023, December 19). Thiophene.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules.

- The Role of Boronic Acids in Modern Organic Synthesis. (n.d.).

- Gáspár, A., & Pápai, I. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis.

- Kumar, A., & Singh, J. (2018). Therapeutic importance of synthetic thiophene. Beni-Suef University Journal of Basic and Applied Sciences.

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Wikipedia. (2023, November 29). Boronic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

theoretical studies of 3-methylthiophene-2-carboxylic acid derivatives

An In-depth Technical Guide to the Theoretical Exploration of 3-Methylthiophene-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene scaffold, a privileged heterocycle in medicinal chemistry, continues to yield derivatives of significant therapeutic interest. Among these, derivatives of 3-methylthiophene-2-carboxylic acid represent a versatile and promising class of molecules. Their structural and electronic properties can be finely tuned through substitution, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these derivatives, offering a robust framework for their rational design and development. By integrating Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, researchers can elucidate reaction mechanisms, predict biological activity, and optimize lead compounds with greater efficiency and precision.

Introduction: The Significance of the 3-Methylthiophene-2-Carboxylic Acid Core

3-Methylthiophene-2-carboxylic acid is a valuable building block in organic synthesis, serving as a precursor for a wide array of functionalized molecules.[4] Its derivatives have garnered substantial attention due to their diverse pharmacological profiles. The thiophene ring, a bioisostere of the benzene ring, offers unique electronic properties and metabolic stability, while the carboxylic acid moiety provides a key handle for derivatization into amides, esters, and other functional groups.[3] The methyl group at the 3-position introduces specific steric and electronic effects that can influence molecular conformation and interaction with biological targets.

Theoretical studies are indispensable in this field, providing insights that are often difficult or costly to obtain through experimentation alone. Computational chemistry allows for the in-depth analysis of:

-

Molecular Geometry and Stability: Understanding the preferred three-dimensional structures.

-

Electronic Properties: Mapping electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential to predict reactivity.[5][6]

-

Receptor-Ligand Interactions: Simulating the binding of derivatives to protein targets to elucidate mechanisms of action.[1][7]

-

Predictive Activity Modeling: Developing QSAR models that correlate molecular descriptors with biological activity to guide the synthesis of more potent analogues.[8][9]

This guide will navigate the core theoretical techniques, demonstrating their application to this specific class of compounds and providing actionable protocols for researchers.

Core Theoretical Methodologies: The Computational Toolkit

The rational design of 3-methylthiophene-2-carboxylic acid derivatives relies on a synergistic application of several computational methods. Each provides a different lens through which to view the molecule's behavior.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure (or electron density) of many-body systems. It is a workhorse of computational chemistry for calculating the structural, electronic, and energetic properties of molecules with high accuracy.[5][6]

Causality Behind Method Choice: DFT is chosen over simpler methods like molecular mechanics because it provides detailed electronic information, which is crucial for understanding reactivity and intermolecular interactions. It offers a favorable balance between computational cost and accuracy compared to higher-level ab initio methods like Hartree-Fock, especially when using hybrid functionals like B3LYP.[6][10] The choice of basis set, such as 6-311G(d,p) or def2-TZVP, is critical and depends on the desired accuracy and the atoms involved.[11][5]

Key Applications for Thiophene Derivatives:

-

Geometry Optimization: Determining the lowest energy conformation.

-

Vibrational Analysis: Predicting IR and Raman spectra to compare with experimental data.[5]

-

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap (ΔE) is a critical indicator of chemical reactivity and stability.[2][3]

-

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.

A typical DFT calculation for a novel 3-methylthiophene-2-carboxamide derivative follows a standardized, self-validating procedure.

Step-by-Step Protocol:

-

Structure Building: Construct the 3D structure of the derivative using a molecular builder (e.g., GaussView, Avogadro).

-

Initial Optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., PM6) or a molecular mechanics force field to obtain a reasonable starting structure.

-

DFT Geometry Optimization: Optimize the geometry using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step finds the equilibrium geometry at the given level of theory.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields thermodynamic properties and predicted vibrational spectra.

-

Single-Point Energy & Property Calculation: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties like HOMO-LUMO energies, Mulliken charges, and the MEP map.[12]

Caption: A standard workflow for DFT calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity.[8]

Causality Behind Method Choice: When a series of analogues has been synthesized and tested, QSAR can be a powerful tool to understand which properties drive activity. This knowledge allows for the design of new, un-synthesized compounds with potentially higher activity, prioritizing synthetic efforts.[8][9] The approach is inherently data-driven and provides a mathematical model for prediction.

Key Steps in QSAR Modeling:

-

Data Set Preparation: Compile a list of derivatives with their measured biological activities (e.g., IC₅₀, MIC).

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic).

-

Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to build an equation correlating a subset of descriptors with activity.

-

Model Validation: Rigorously validate the model using internal (cross-validation) and external (test set) validation techniques to ensure its predictive power.

Studies on thiophene derivatives have successfully used QSAR to predict antitumor and anti-HCV activity, identifying properties like molecular volume and hydrophobicity as key determinants.[8][13]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is essential for structure-based drug design.

Causality Behind Method Choice: When the 3D structure of a biological target is known, molecular docking provides a visual and energetic prediction of how a ligand might bind. This helps to explain the mechanism of action, rationalize structure-activity relationships (SAR), and design derivatives with improved binding affinity.[7][14]

Key Applications for Thiophene Derivatives:

-

Binding Mode Prediction: Identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the derivative and amino acid residues in the active site.[3]

-

Virtual Screening: Docking a large library of virtual compounds to identify potential hits for synthesis.

-

SAR Explanation: Correlating the activities of a series of compounds with their predicted binding energies and interactions.

Caption: A generalized workflow for molecular docking studies.

Analysis of Structural and Electronic Properties via DFT

DFT calculations provide fundamental insights into the intrinsic properties of 3-methylthiophene-2-carboxylic acid derivatives.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity.[3]

For thiophene-2-carboxamide derivatives, DFT studies have shown that substituents significantly modulate the HOMO-LUMO gap. For instance, electron-donating groups like -NH₂ tend to decrease the gap, suggesting increased reactivity, which can correlate with higher biological activity.[3][15]

| Derivative Class | Typical HOMO-LUMO Gap (eV) | Implication | Reference |

| 3-Methylthiophene-2-carboxamides | 4.5 - 5.5 | Generally stable | [3][15] |

| 3-Aminothiophene-2-carboxamides | 3.8 - 4.5 | More reactive, potentially higher activity | [3] |

| Thiophene-thiadiazole hybrids | 3.83 - 4.18 | Relatively high reactivity | [3] |

Table 1: Representative HOMO-LUMO energy gaps for different classes of thiophene derivatives as calculated by DFT. Values are approximate and depend on the specific functional and basis set used.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions. In thiophene carboxylic acid derivatives, the most negative regions (red/yellow) are typically located around the carbonyl oxygen and the thiophene sulfur atom, indicating sites prone to electrophilic attack or hydrogen bonding. The regions around the amine protons (in amides) are typically the most positive (blue), marking them as hydrogen bond donors.[6] This information is vital for predicting how the molecule will interact with a protein's active site.

Applications in Rational Drug Design

Theoretical studies directly guide the synthesis and optimization of new drug candidates.

Molecular Docking Case Study: Antimicrobial Agents

Several studies have explored thiophene derivatives as antimicrobial agents.[1][3][5] A common target is a bacterial enzyme such as tyrosyl-tRNA synthetase or metallo-beta-lactamase.[3][7]

Protocol for Docking against S. aureus Tyrosyl-tRNA Synthetase:

-

Receptor Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate the 3D structure of the 3-methylthiophene-2-carboxamide derivative and perform DFT optimization to get an accurate low-energy conformation.

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger Glide to dock the ligand into the defined active site of the protein.

-

Analysis: Analyze the top-scoring poses. For active compounds, typical interactions involve hydrogen bonds from the amide N-H to backbone carbonyls of the protein and hydrophobic interactions between the thiophene/aryl rings and nonpolar residues. The binding affinity values from these simulations can then be compared with experimental MIC values to build a SAR model.[1]

QSAR for Anticancer Activity

QSAR models have been developed for thiophene derivatives against cancer cell lines like MiaPaCa-2 and MCF-7.[8] These models revealed that antitumor activity is often correlated with:

-

Molecular Volume: Indicating the importance of steric fit within the target.

-

Hydrophobicity: Highlighting the role of hydrophobic interactions in binding or cell membrane permeation.

-

Ionization Potential: Suggesting the involvement of specific electronic interactions.

By building a robust QSAR model, researchers can screen virtual libraries of 3-methylthiophene-2-carboxylic acid derivatives and predict their antitumor activity before committing to their synthesis, thus streamlining the drug discovery process.[8]

Conclusion and Future Outlook

Theoretical studies of 3-methylthiophene-2-carboxylic acid derivatives provide an indispensable framework for understanding their chemical behavior and biological activity. The integration of DFT, molecular docking, and QSAR allows for a multi-faceted approach to drug design, moving from fundamental electronic properties to predictive models of therapeutic efficacy.

The future of this field lies in the closer integration of these computational methods with experimental validation. The use of more advanced techniques like molecular dynamics (MD) simulations can provide a dynamic picture of ligand-receptor interactions over time, offering deeper insights than static docking. Furthermore, the application of machine learning and AI to expand upon traditional QSAR can uncover more complex patterns in larger datasets, accelerating the discovery of next-generation therapeutics based on the versatile 3-methylthiophene-2-carboxylic acid scaffold.

References

- QSAR analysis of antitumor active amides and quinolones from thiophene series. [URL: https://pubmed.ncbi.nlm.nih.gov/20541179/]

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [URL: https://www.mdpi.com/2504-3900/16/1/27]

- A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Agents. [URL: https://journals.lww.

- A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Agents - Ovid. [URL: https://journals.lww.

- A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Agents. [URL: https://www.ingentaconnect.com/content/ben/lddt/2012/00000009/00000004/art00011]

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8192070/]

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [URL: https://www.researchgate.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9776260/]

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774026/]

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9941198/]

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [URL: https://www.semanticscholar.org/paper/NEW-DERIVATIVES-OF-2-THIOPHENE-CARBOXYLIC-ACID-%3A-Gavriliu-Lehanceanu/982f8a84620f3801f016d12f3273e97f0a8c2f1b]

- 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [URL: https://www.chemixl.com/3-amino-4-methyl-thiophene-2-carboxylic-acid-methyl-ester]

- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. [URL: https://pubmed.ncbi.nlm.nih.gov/20060346/]

- Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. [URL: https://www.researchgate.

- (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [URL: https://www.researchgate.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [URL: https://www.beilstein-journals.org/bjoc/articles/11/123]

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [URL: https://www.mdpi.com/1420-3049/26/1/191]

- Interaction studies (NBO, Molecular docking) of Thiophene-2-carboxylicacid. [URL: https://www.researchgate.net/publication/305888062_Interaction_studies_NBO_Molecular_docking_of_Thiophene-2-carboxylicacid]

- Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. [URL: https://www.researchgate.

- Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. [URL: https://www.medjchem.com/index.php/medjchem/article/view/285]

- 3-Methyl-2-thiophenecarboxylic acid 98 23806-24-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/248207]

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [URL: https://www.mdpi.com/1420-3049/28/19/6864]

- Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852109/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A QSAR Study on Some Thiophene Derivatives Acting as Anti-HCV Age...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]